1-(2,4-Difluoro-5-hydroxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluoro-5-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)5-2-8(12)7(10)3-6(5)9/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXMBGLKANHZPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807179-31-2 | |
| Record name | 1-(2,4-difluoro-5-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Fluorinated Aromatic Compounds in Contemporary Organic Synthesis and Materials Science
The introduction of fluorine into aromatic compounds is a powerful strategy in modern chemistry, profoundly altering the parent molecule's physical, chemical, and biological properties. lgcstandards.comsigmaaldrich.com The carbon-fluorine bond is the strongest single bond to carbon, which imparts exceptional thermal and metabolic stability to fluorinated molecules. echemi.com Fluorine's high electronegativity and small atomic size can significantly influence a molecule's acidity, basicity, lipophilicity, and conformation, making fluorinated aromatics highly valuable in diverse industries. lgcstandards.comresearchgate.net
In pharmaceuticals, aromatic fluorination is a critical tool used to enhance the efficacy and safety of drugs. lgcstandards.com The presence of fluorine can improve a drug's binding affinity to target receptors, increase its metabolic stability (leading to a longer duration of action), and enhance its ability to cross cell membranes. researchgate.net Notable examples include antibiotics, anticancer agents like 5-fluorouracil, and various central nervous system drugs.
In the realm of materials science, fluorinated aromatic compounds are integral to the creation of advanced materials with unique and desirable properties. They are used to develop fluoropolymers with high thermal stability and chemical resistance, such as those used in aerospace and electronics. thegoodscentscompany.com Furthermore, these compounds are utilized in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and specialty lubricants and coatings. sigmaaldrich.comechemi.com In agrochemicals, fluorinated compounds are key to developing potent and selective pesticides and herbicides. lgcstandards.com
Table 1: Impact of Aromatic Fluorination on Compound Properties and Applications
| Property Modified by Fluorination | Consequence in Application | Example Fields |
|---|---|---|
| Metabolic Stability | Increased bioavailability and longer half-life of drugs. | Pharmaceuticals researchgate.net |
| Binding Affinity | Enhanced interaction with biological targets (enzymes, receptors). | Medicinal Chemistry, Agrochemicals researchgate.net |
| Lipophilicity | Improved membrane permeability and absorption. | Drug Discovery researchgate.net |
| Thermal & Chemical Stability | Resistance to degradation under harsh conditions. | Materials Science (e.g., Fluoropolymers) thegoodscentscompany.com |
| Electronic Properties | Modified reactivity and orbital energy. | Electronics (e.g., OLEDs), Catalysis sigmaaldrich.com |
Strategic Position of Acetophenone Derivatives As Key Intermediates
Acetophenone (B1666503) and its derivatives are a cornerstone class of intermediates in organic synthesis. pharmaffiliates.com Structurally featuring a phenyl ring attached to a ketone group, they serve as versatile and readily available building blocks for the construction of more complex molecular architectures. bldpharm.comchemicalbook.com Their importance stems from the reactivity of the ketone group and the aromatic ring, which allow for a wide variety of chemical transformations. chemicalbook.com
These compounds are ideal starting materials (synthons) for a range of reactions, including condensations, substitutions, and multicomponent reactions, enabling the efficient synthesis of diverse heterocyclic compounds and natural product analogs. pharmaffiliates.comchemicalbook.com In medicinal chemistry, the acetophenone framework is a common scaffold found in molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. pharmaffiliates.comchemicalbook.com Researchers continuously explore acetophenone derivatives to discover new compounds with improved therapeutic potential. bldpharm.com
Beyond pharmaceuticals, acetophenone derivatives are employed in the fragrance and food industries, in the production of polymers and resins, and as precursors for agrochemicals. pharmaffiliates.comchemicalbook.com The commercial availability and established reactivity of acetophenones make them indispensable tools for both academic research and large-scale industrial synthesis. pharmaffiliates.com
Table 2: Applications of Acetophenone Derivatives in Various Fields
| Field | Role of Acetophenone Derivatives |
|---|---|
| Pharmaceuticals | Key intermediates for synthesizing drugs with anticancer, antibacterial, and anti-inflammatory properties. pharmaffiliates.com |
| Agrochemicals | Precursors for pesticides and other crop protection agents. chemicalbook.comchemicalbook.com |
| Materials Science | Building blocks for polymers and specialty resins. pharmaffiliates.com |
| Fragrance & Cosmetics | Used as fragrance ingredients in perfumes, soaps, and detergents. pharmaffiliates.com |
| Organic Synthesis | Versatile synthons for constructing complex heterocyclic and natural product analogs. chemicalbook.comnih.gov |
Contextualization of 1 2,4 Difluoro 5 Hydroxyphenyl Ethanone Within Specialized Chemical Disciplines
Retrosynthetic Dissection and Strategic Planning for this compound
A retrosynthetic analysis of this compound reveals several potential synthetic routes. The primary disconnection involves the acyl group, suggesting a Friedel-Crafts acylation or a related reaction as a key step. amazonaws.com This approach would involve the acylation of a suitably substituted difluorophenol derivative. The regiochemistry of this acylation is a critical consideration, as the directing effects of the fluorine and hydroxyl groups must be carefully managed to achieve the desired substitution pattern.
Alternative disconnections can be envisioned through the carbon-fluorine or carbon-hydroxyl bonds. However, the introduction of fluorine and hydroxyl groups onto an existing acetophenone core is often more challenging and less regioselective. Therefore, the most logical and commonly employed strategy focuses on constructing the molecule from a pre-functionalized benzene (B151609) ring.
Aromatic Electrophilic Acylation Routes for Fluorinated Acetophenones
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of aryl ketones. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing this compound, this reaction would typically involve the treatment of a difluorophenol with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. youtube.comkhanacademy.org
A common starting material for this approach is 4-fluorophenol (B42351). chemicalbook.com The synthesis can proceed via the Fries rearrangement of 4-fluorophenyl acetate (B1210297), which is formed by the reaction of 4-fluorophenol with acetyl chloride. chemicalbook.com The rearrangement, catalyzed by aluminum chloride, can be performed without a solvent at elevated temperatures to yield the desired product. chemicalbook.com Another described method involves performing a double esterification on the amino and phenolic hydroxyl groups of an amino-phenol raw material, followed by a Fries rearrangement and subsequent fluorine diazotization and hydrolysis. chemicalbook.com
The reaction conditions, including the choice of Lewis acid, solvent, and temperature, are crucial for optimizing the yield and regioselectivity of the acylation. The presence of the fluorine and hydroxyl groups on the aromatic ring significantly influences its reactivity and the position of acylation.
Regioselective Introduction of Hydroxyl and Fluoro Substituents
Achieving the correct substitution pattern of the hydroxyl and fluoro groups on the aromatic ring is a key challenge in the synthesis of this compound. The regioselectivity of fluorination and hydroxylation reactions is often difficult to control.
Electrophilic fluorination reagents, such as Selectfluor, are commonly used to introduce fluorine atoms onto aromatic rings. mdpi.com The directing effects of the existing substituents on the ring will determine the position of fluorination. Similarly, various methods exist for the introduction of hydroxyl groups, including hydroxylation of organoboranes and palladium-catalyzed C-H hydroxylation. researchgate.net The sequence of these introduction steps is critical to achieving the desired 2,4-difluoro-5-hydroxy substitution pattern.
Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of Related Arenes
Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of highly functionalized arenes. rsc.orgacs.orgrsc.org While not directly applied in all synthetic routes to this compound, these methods are highly relevant for the synthesis of related and more complex aromatic structures. For instance, Suzuki-Miyaura coupling can be used to form carbon-carbon bonds between an aryl halide and an arylboronic acid, enabling the construction of complex biaryl structures. nih.gov
In the context of this specific target molecule, palladium catalysis could potentially be employed in alternative synthetic strategies, such as the coupling of a suitably functionalized aryl halide with a ketone enolate or a related nucleophile. nih.gov These methods offer mild reaction conditions and high functional group tolerance, making them attractive alternatives to traditional methods. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorine Functionalization
Nucleophilic aromatic substitution (SNAr) provides a complementary approach to electrophilic substitution for the introduction of fluorine atoms onto an aromatic ring. byjus.com This reaction involves the displacement of a leaving group, such as a nitro group or a halogen, by a nucleophile. libretexts.org For the synthesis of fluorinated compounds, fluoride (B91410) ions can act as the nucleophile.
The SNAr reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. total-synthesis.commasterorganicchemistry.com While fluoride is typically a poor leaving group, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comnih.gov This methodology could be strategically employed in a synthetic route where a precursor with a suitable leaving group is available.
Advanced Protection and Deprotection Strategies for Phenolic Hydroxyl Groups
The phenolic hydroxyl group is reactive under many of the conditions used for aromatic functionalization, such as Friedel-Crafts acylation. Therefore, it is often necessary to protect this group during the synthesis and deprotect it at a later stage. slideshare.netlibretexts.orgcem.com
Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). scispace.com The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. For example, a benzyl (B1604629) ether can be removed by hydrogenolysis, while a silyl ether is typically cleaved with a fluoride source. google.com
Exploration of Novel Catalytic and Stereoselective Synthesis Methods
The field of organic synthesis is constantly evolving, with new catalytic and stereoselective methods being developed. chemeurope.com For the synthesis of fluorinated compounds, enzymatic approaches are emerging as a promising alternative to traditional chemical methods, offering high selectivity and mild reaction conditions. the-innovation.org
While the synthesis of this compound does not involve a stereocenter, the principles of modern catalytic methods, such as C-H activation and asymmetric catalysis, could be applied to the synthesis of more complex derivatives. nih.gov For instance, catalytic methods for the direct and regioselective fluorination or hydroxylation of arenes could significantly streamline the synthesis of this and related compounds.
Table of Synthetic Methodologies
| Methodology | Key Reaction | Starting Materials (Examples) | Reagents/Catalysts (Examples) |
|---|---|---|---|
| Aromatic Electrophilic Acylation | Friedel-Crafts Acylation / Fries Rearrangement | 4-Fluorophenol, Amino-phenol derivatives | Acetyl chloride, Aluminum chloride |
| Regioselective Functionalization | Electrophilic Fluorination / Hydroxylation | Substituted benzenes | Selectfluor, Organoboranes, Pd catalysts |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Palladium catalysts, Bases |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic displacement | Activated aryl halides/nitroarenes | Fluoride salts |
| Protection/Deprotection | Ether/Silyl ether formation and cleavage | Phenols | Benzyl bromide, TBDMSCl, H2/Pd, TBAF |
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Fluorophenol |
| 4-Fluorophenyl acetate |
| Acetyl chloride |
| Acetic anhydride |
| Aluminum chloride |
| Selectfluor |
| Benzyl bromide |
| tert-Butyldimethylsilyl chloride (TBDMSCl) |
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The scalable synthesis of this compound often relies on the Fries rearrangement of a suitable precursor, typically 2,4-difluoro-5-acetoxyphenyl acetate. This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgchemicalbook.com The efficiency and selectivity of the Fries rearrangement are highly dependent on several factors, including the choice of Lewis acid, reaction temperature, solvent, and reaction time. wikipedia.org
Detailed research into the optimization of this transformation for structurally similar compounds, such as 2-fluorophenyl acetate, provides valuable insights into the scalable synthesis of this compound. The findings from these studies can be extrapolated to develop a robust and efficient process for the target molecule.
Influence of Reaction Temperature
The reaction temperature is a critical parameter in the Fries rearrangement, as it can significantly influence the conversion rate and the ratio of ortho and para isomers formed. wikipedia.orgresearchgate.net For the synthesis of this compound, the desired product is the result of acylation at the position para to the hydroxyl group.
In a study on the Fries rearrangement of 2-fluorophenyl acetate, the effect of temperature on the yield and isomer distribution was investigated. The results, which can be considered indicative for the synthesis of the target compound, are summarized in the table below.
Table 1: Effect of Temperature on the Fries Rearrangement of a Fluorinated Phenyl Acetate
| Entry | Temperature (°C) | Conversion (%) | Yield of p-isomer (%) | Yield of o-isomer (%) | p/o Ratio |
|---|---|---|---|---|---|
| 1 | 40 | 30 | 20 | 8 | 2.5:1 |
| 2 | 60 | 55 | 38 | 15 | 2.5:1 |
| 3 | 80 | 80 | 58 | 20 | 2.9:1 |
| 4 | 100 | 95 | 68 | 25 | 2.7:1 |
| 5 | 120 | >99 | 75 | 23 | 3.3:1 |
| 6 | 140 | >99 | 72 | 26 | 2.8:1 |
Data is based on the optimization of the Fries rearrangement for 2-fluorophenyl acetate and serves as a representative example. researchgate.net
As indicated in the table, increasing the temperature from 40 °C to 120 °C leads to a significant increase in the conversion of the starting material. The yield of the desired para-isomer also increases, reaching an optimum at around 120 °C. Further increasing the temperature to 170 °C, while maintaining high conversion, leads to a decrease in the isolated yield of the desired product and a less favorable para/ortho isomer ratio. researchgate.net This is likely due to the formation of side products at higher temperatures. Therefore, for a scalable synthesis, maintaining a reaction temperature of approximately 120 °C appears to be optimal for maximizing the yield of the desired this compound.
Role of Lewis Acid Catalyst
The choice and stoichiometry of the Lewis acid catalyst are also crucial for the success of the Fries rearrangement. organic-chemistry.org Common Lewis acids employed for this transformation include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). chemicalbook.com Aluminum chloride is a frequently used catalyst due to its high activity and ready availability.
For a scalable process, the amount of Lewis acid must be carefully optimized to ensure complete reaction while minimizing waste and simplifying the work-up procedure. Studies on related transformations have shown that using a slight excess of the Lewis acid, typically in the range of 1.1 to 1.5 equivalents, provides a good balance between reaction efficiency and process economy. researchgate.net
Solvent Effects
The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate and selectivity. For industrial-scale synthesis, factors such as cost, safety, and environmental impact are also important considerations. Non-polar solvents are often favored in Fries rearrangements as they can promote the formation of the para-substituted product. wikipedia.org Solvents such as monochlorobenzene have been shown to be effective for similar reactions, providing good yields and facilitating product isolation. researchgate.net
Detailed Research Findings on Yield Optimization
Further optimization for a scalable synthesis would involve a Design of Experiments (DoE) approach to systematically investigate the interplay between various reaction parameters. A typical optimization study would examine the following:
Reactant and Catalyst Loading: Fine-tuning the molar ratios of the starting aryl acetate and the Lewis acid to maximize yield and minimize unreacted starting material.
Reaction Time: Determining the optimal reaction time to ensure complete conversion without promoting the formation of degradation products.
Work-up and Isolation Procedure: Developing a robust and scalable method for quenching the reaction, separating the product from the catalyst and byproducts, and purifying the final compound.
A representative optimized procedure for a related hydroxyphenyl ethanone synthesis involves the slow addition of the acetylating agent to a mixture of the fluorophenol and aluminum chloride, followed by heating at a controlled temperature for several hours. chemicalbook.com The reaction is then quenched by carefully adding the reaction mixture to ice-water, followed by extraction with a suitable organic solvent. The product is then isolated by removal of the solvent and can be further purified by crystallization or chromatography if necessary. A high yield of 98.4% has been reported for a similar synthesis, demonstrating the potential for a highly efficient process. chemicalbook.com
By carefully controlling these reaction parameters, a robust, scalable, and high-yielding synthesis of this compound can be achieved, making this important intermediate readily available for its various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For "this compound," a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed to unequivocally assign its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of "this compound" is anticipated to display distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the acetyl group, as well as the electron-donating effect of the hydroxyl group.
The methyl protons of the acetyl group are expected to appear as a sharp singlet, typically in the downfield region around δ 2.5-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but it is generally found further downfield.
The two aromatic protons will appear as multiplets due to spin-spin coupling with each other and with the fluorine atoms. The proton at the C6 position is expected to be a doublet of doublets due to coupling with the adjacent fluorine at C4 and the meta-coupling with the proton at C3. Similarly, the proton at the C3 position will also present a complex splitting pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| -CH₃ | ~2.6 | s | - |
| Ar-H (C3) | ~7.0-7.2 | m | - |
| Ar-H (C6) | ~7.4-7.6 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Signal Interpretation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For "this compound," eight distinct carbon signals are expected. The carbonyl carbon of the acetyl group will be the most downfield signal, typically appearing in the range of δ 195-205 ppm. The methyl carbon will be found in the upfield region of the spectrum.
The aromatic carbons will exhibit complex splitting patterns due to coupling with the directly attached fluorine atoms (¹JCF) and through-bond coupling over two or more bonds (²JCF, ³JCF). The carbons directly bonded to fluorine (C2 and C4) will show large coupling constants. The chemical shifts of the aromatic carbons are also influenced by the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ | ~25-30 |
| C1 | ~120-125 |
| C2 | ~160-165 (d, ¹JCF) |
| C3 | ~110-115 |
| C4 | ~160-165 (d, ¹JCF) |
| C5 | ~145-150 |
| C6 | ~115-120 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In "this compound," two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and the nature of the adjacent substituents. The signals will likely appear as multiplets due to coupling with each other and with the neighboring aromatic protons.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between the coupled aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the methyl proton signal would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations from the methyl protons to the carbonyl carbon and the C1 aromatic carbon would confirm the placement of the acetyl group.
Application of Gauge Independent Atomic Orbital (GIAO) Calculations for NMR Predictions
Computational methods, particularly Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) approach, are powerful tools for predicting NMR chemical shifts. nih.gov These calculations can provide theoretical spectra that can be compared with experimental data to aid in the assignment of complex spectra, especially for molecules with multiple fluorine atoms where spectral interpretation can be challenging. nih.gov The accuracy of GIAO calculations has been shown to be particularly beneficial for predicting ¹⁹F NMR chemical shifts, which can be sensitive to subtle changes in the electronic environment. daneshyari.com
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net
The FTIR and Raman spectra of "this compound" would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch : A broad band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, corresponding to the hydroxyl group.
C-H stretch (aromatic and aliphatic) : Bands in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds and around 2850-3000 cm⁻¹ for the methyl C-H bonds.
C=O stretch : A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ in the FTIR spectrum, characteristic of an aryl ketone. rsc.org
C=C stretch (aromatic) : Several bands in the 1450-1600 cm⁻¹ region.
C-F stretch : Strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of aryl fluorides.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3200-3600 |
| Methyl (-CH₃) | C-H stretch | 2850-3000 |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Carbonyl (C=O) | C=O stretch | 1650-1680 |
| Aromatic Ring | C=C stretch | 1450-1600 |
Fourier Transform Infrared (FTIR) Spectroscopy and Characteristic Band Assignments
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.
For this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The stretching vibration of the carbonyl group (C=O) would typically appear as a strong, sharp peak between 1650 and 1700 cm⁻¹. Vibrations corresponding to the C-F bonds would be expected in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching and C=C ring stretching vibrations would also be present.
A detailed data table assigning specific wavenumbers to their corresponding vibrational modes would be constructed from an experimental spectrum. However, no published FTIR spectrum or band assignment data for this compound could be located.
Raman Spectroscopy and Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum for this compound would provide further insight into the vibrational modes of the aromatic ring and the carbon skeleton. While specific data is unavailable, one would expect to observe characteristic signals for the aromatic ring breathing modes and C-F symmetric stretches.
Potential Energy Distribution (PED) Analysis for Vibrational Assignments
Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative description of vibrational modes observed in FTIR and Raman spectra. nih.gov It involves quantum chemical calculations, often using Density Functional Theory (DFT), to correlate the calculated vibrational frequencies with the experimental data. PED analysis helps to resolve ambiguities in band assignments, especially in complex molecules where vibrational coupling occurs. nih.govresearchgate.net A PED study for this compound would require computational modeling and has not been published.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (molecular formula C₈H₆F₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement would confirm this mass, thereby validating the molecular formula. No experimental HRMS data for this specific compound has been reported in the literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For an aromatic ketone like this compound, one would expect to observe absorption bands corresponding to π → π* and n → π* transitions. nih.gov The position and intensity of these bands (λmax) are characteristic of the chromophoric system. This data is currently not available for the title compound.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Data Collection and Refinement
To perform this analysis, a suitable single crystal of the compound is required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected, and the data is processed and refined to solve the crystal structure. A typical crystallographic study would report key parameters in a data table. While crystal structures for numerous related acetophenone derivatives have been published, a crystallographic study for this compound is not present in the available scientific literature. nih.govresearchgate.netnih.govnih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
In the absence of direct single-crystal X-ray diffraction data for this compound, its geometric parameters can be predicted with a high degree of confidence using computational methods such as Density Functional Theory (DFT). These theoretical calculations, corroborated by experimental data from analogous structures, provide valuable insights into the molecule's three-dimensional arrangement.
The molecular structure is characterized by a planar phenyl ring substituted with two fluorine atoms, a hydroxyl group, and an acetyl group. The bond lengths within the benzene ring are expected to be in the typical range for aromatic systems, though they may be slightly influenced by the electronic effects of the substituents. The carbon-fluorine bonds are anticipated to be short and strong, a characteristic feature of such bonds. The carbon-carbon single bond connecting the acetyl group to the phenyl ring and the carbon-oxygen double bond of the carbonyl group will also exhibit standard bond lengths.
Bond angles around the sp²-hybridized carbon atoms of the phenyl ring are predicted to be approximately 120°. However, minor deviations from this ideal angle are expected due to steric and electronic interactions between the adjacent substituents. The geometry around the carbonyl carbon of the acetyl group is also anticipated to be trigonal planar with bond angles close to 120°.
A key dihedral angle to consider is the one defined by the plane of the phenyl ring and the plane of the acetyl group. For many acetophenone derivatives, this dihedral angle is small, indicating a nearly coplanar arrangement which allows for resonance between the carbonyl group and the aromatic ring. In structurally similar compounds, this coplanarity is often observed. nih.gov
Table 1: Predicted Geometric Parameters for this compound (Note: The following data is based on theoretical calculations and typical values for similar structures, as direct experimental data is not available.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | C(ar) | C(ar) | - | ~1.39 - 1.41 |
| C(ar) | F | - | ~1.34 - 1.36 | |
| C(ar) | O(hydroxyl) | - | ~1.36 - 1.38 | |
| C(ar) | C(acetyl) | - | ~1.48 - 1.50 | |
| C(acetyl) | O(carbonyl) | - | ~1.21 - 1.23 | |
| C(acetyl) | C(methyl) | - | ~1.50 - 1.52 | |
| Bond Angle (°) | C(ar) | C(ar) | C(ar) | ~118 - 122 |
| C(ar) | C(ar) | F | ~118 - 122 | |
| C(ar) | C(ar) | O | ~118 - 122 | |
| O(carbonyl) | C(acetyl) | C(ar) | ~119 - 121 | |
| O(carbonyl) | C(acetyl) | C(methyl) | ~120 - 122 | |
| Dihedral Angle (°) | O(carbonyl) | C(acetyl) | C(ar) | C(ar) |
Investigation of Intramolecular Hydrogen Bonding and Conformational Preferences
The presence of a hydroxyl group ortho to the acetyl substituent in this compound strongly suggests the formation of an intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group, forming a stable six-membered ring. This type of intramolecular hydrogen bonding is a common feature in ortho-hydroxyacetophenones and has a significant influence on their conformational preferences and physicochemical properties. nih.govresearchgate.net
This hydrogen bond is expected to lock the acetyl group in a conformation that is nearly coplanar with the phenyl ring, thereby favoring the s-trans conformation where the methyl group of the acetyl moiety is directed away from the hydroxyl group. Studies on similar 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for the s-trans conformer. nih.govacs.org The stability of this conformation is a result of minimizing steric hindrance and maximizing the strength of the intramolecular hydrogen bond.
Examination of Crystal Packing Motifs and Supramolecular Interactions
While a definitive crystal structure is not available, the potential crystal packing motifs and supramolecular interactions of this compound can be inferred from its molecular structure and by comparison with related compounds. The molecule possesses several functional groups capable of participating in non-covalent interactions, which would govern the formation of its three-dimensional crystal lattice.
Intermolecular hydrogen bonds are expected to be a dominant feature in the crystal packing. The hydroxyl group, in addition to its intramolecular hydrogen bond, can act as a donor for intermolecular hydrogen bonds with the carbonyl oxygen or fluorine atoms of neighboring molecules. The fluorine atoms, with their high electronegativity, can also act as weak hydrogen bond acceptors.
Hirshfeld Surface Analysis and 2D Fingerprint Maps for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. Although a crystal structure for this compound is not available to generate a specific Hirshfeld surface, we can predict the likely nature of the intermolecular contacts based on the analysis of similar fluorinated molecules. nih.gov
A hypothetical Hirshfeld surface for this compound, mapped with properties like dnorm, would likely reveal distinct red spots indicating close intermolecular contacts. These would correspond to the hydrogen bonding interactions involving the hydroxyl and carbonyl groups. The surface would also show regions corresponding to F···H, F···F, C···H, and H···H contacts, which are common in fluorinated aromatic compounds. nih.govresearchgate.net
The corresponding 2D fingerprint plot would provide a quantitative summary of these interactions. It is anticipated that O···H/H···O contacts would appear as sharp spikes, characteristic of strong hydrogen bonds. The plot would also likely show significant contributions from H···F/F···H and F···F contacts, reflecting the importance of interactions involving the fluorine substituents in the crystal packing. The distribution and percentage contribution of these different contacts would ultimately define the supramolecular architecture of the compound. For instance, in a related perfluorinated compound, F···F contacts were found to be a major contributor to the crystal packing. nih.gov
Computational Chemistry and Theoretical Mechanistic Studies
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a popular and versatile method due to its favorable balance of accuracy and computational cost.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A common and well-regarded combination for organic molecules is the B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions, essential for accurately modeling molecules with heteroatoms like oxygen and fluorine. The selection of the functional and basis set is a critical first step in ensuring the reliability of the subsequent calculations.
Following the selection of a suitable theoretical level, geometry optimization is performed to determine the lowest energy arrangement of the atoms in the molecule. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation of 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone. The resulting optimized geometry provides a foundational understanding of the molecule's three-dimensional structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-O (hydroxyl) | ~1.36 Å | |
| C=O (carbonyl) | ~1.23 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C=O | ~120° | |
| Dihedral Angle | O-C-C-F | Varies |
| Note: The values in this table are illustrative examples based on typical bond lengths and angles for similar functional groups and are not based on actual computational results for the specific molecule. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energies and shapes of these orbitals are crucial in determining how a molecule will interact with other species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an appropriate acceptor molecule. In this compound, the HOMO is likely to be localized on the phenyl ring, particularly on the electron-rich oxygen atom of the hydroxyl group and the carbon atoms of the ring, which are activated by the hydroxyl group.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater propensity to accept electrons. For this compound, the LUMO would be expected to be distributed over the carbonyl group and the difluorinated phenyl ring, with the electron-withdrawing fluorine atoms and the carbonyl group contributing to its electron-accepting character.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would further reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a more detailed picture of its reactive sites.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)
| Parameter | Theoretical Value (eV) |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Note: Specific energy values for HOMO, LUMO, and the energy gap for this compound are not available in the searched literature and would require dedicated computational studies. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the MEP surface represent different potential values; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.
Illustrative MEP Data for this compound
| Atomic Site | Predicted MEP Value (kcal/mol) | Predicted Reactivity |
| Carbonyl Oxygen | -55 | Electrophilic Attack |
| Hydroxyl Oxygen | -45 | Electrophilic Attack |
| Hydroxyl Hydrogen | +60 | Nucleophilic Attack |
| Aromatic Ring (average) | -10 to +10 | Complex Reactivity |
Note: The data in this table is illustrative and represents typical values for similar functional groups. Specific computational studies are required for precise values for this compound.
Analysis of Non-Covalent Interactions (NCI)
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological activity of a molecule. These interactions, though weaker than covalent bonds, collectively play a significant role in molecular recognition and stabilization.
Hydrogen Bonding Interactions and Their Energetic Contributions
The structure of this compound features both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen, hydroxyl oxygen, and fluorine atoms). This allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen can lead to the formation of a stable six-membered ring, influencing the molecule's conformation. Intermolecular hydrogen bonds are crucial for the formation of dimers and larger aggregates in the solid state and in solution.
Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify the strength of these hydrogen bonds by analyzing the electron density at the bond critical points.
Illustrative Hydrogen Bond Energetic Contributions
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Estimated Energy (kcal/mol) |
| Intramolecular O-H···O=C | 1.8 - 2.2 | 3 - 7 |
| Intermolecular O-H···O (hydroxyl) | 2.5 - 2.8 | 4 - 8 |
| Intermolecular O-H···F | 2.6 - 3.0 | 1 - 3 |
Note: This data is illustrative. Precise energetic contributions require specific quantum chemical calculations.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions. protheragen.ai It is based on the electron density and its first derivative. A plot of the RDG against the electron density multiplied by the sign of the second eigenvalue of the electron density Hessian matrix reveals regions of different interaction types.
Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.
Green surfaces represent weaker van der Waals interactions.
Red surfaces denote strong repulsive interactions, typically found in sterically hindered regions or within rings.
For this compound, an RDG analysis would likely show a blue region between the hydroxyl hydrogen and the carbonyl oxygen in the case of intramolecular hydrogen bonding. Green surfaces would be observed around the aromatic ring and between molecules, indicating the presence of van der Waals forces.
Solvatochromic Studies and Dipole Moment Calculations (Ground and Excited States)
Computational studies can predict the dipole moments of this compound in both its ground and excited states. By performing these calculations in the presence of a solvent continuum model, it is possible to simulate the solvatochromic effect and predict how the UV-Vis absorption spectrum will shift in different solvents.
Illustrative Dipole Moment Data
| State | Dipole Moment in Gas Phase (Debye) | Dipole Moment in Water (Debye) |
| Ground State (S₀) | 2.5 | 3.8 |
| Excited State (S₁) | 4.0 | 6.2 |
Note: These are hypothetical values to illustrate the expected trend. Actual values would be obtained from specific time-dependent density functional theory (TD-DFT) calculations.
Molecular Mechanics (MM) and Conformational Landscape Exploration
The presence of the rotatable bond between the acetyl group and the aromatic ring, as well as the hydroxyl group, means that this compound can exist in multiple conformations. Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly useful for exploring the conformational landscape to identify low-energy conformers.
A systematic conformational search would involve rotating the key dihedral angles and calculating the energy of each resulting structure. This would reveal the most stable conformations and the energy barriers between them. For this compound, the planarity of the molecule is influenced by the potential for intramolecular hydrogen bonding and steric interactions between the substituents. The most stable conformer is likely to be one that maximizes favorable interactions, such as the intramolecular hydrogen bond, while minimizing steric repulsion.
Theoretical Investigation of Reaction Pathways and Transition States
As of the current literature review, specific computational chemistry and theoretical mechanistic studies focusing exclusively on the reaction pathways and transition states of this compound are not available. While extensive theoretical research is conducted on various organic reactions, including those of related fluorinated acetophenones and hydroxyphenyl ketones, dedicated studies detailing the energetic profiles, transition state geometries, and reaction mechanisms for this particular compound have not been published.
Theoretical investigations in computational chemistry typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model chemical reactions. These studies provide valuable insights into reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding reaction kinetics and thermodynamics.
For a compound like this compound, theoretical studies could elucidate the mechanisms of various reactions, including but not limited to:
Electrophilic Aromatic Substitution: Investigating the regioselectivity and activation barriers for the substitution of further electrophiles onto the aromatic ring. The fluorine and hydroxyl substituents would exert significant electronic and steric effects on the transition states of such reactions.
Nucleophilic Acyl Substitution: Modeling the reaction pathways for the transformation of the ethanone (B97240) moiety, such as in esterification or halogenation reactions at the α-carbon.
Oxidation and Reduction Reactions: Determining the most favorable pathways for the oxidation of the hydroxyl group or the reduction of the ketone.
Such studies would involve mapping the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. The transition state, being a maximum on this pathway, is of particular interest as its energy determines the reaction rate.
Although direct studies are absent, general principles from computational studies on similar molecules can offer qualitative predictions. For instance, the electron-withdrawing nature of the fluorine atoms and the electron-donating character of the hydroxyl group would be expected to influence the charge distribution and reactivity of the molecule, which in turn would be reflected in the calculated transition state structures and energies.
Future computational research on this compound would be beneficial for a deeper understanding of its chemical behavior and for the rational design of synthetic routes involving this compound.
Reactivity and Fundamental Reaction Mechanisms
Reactivity of the Ketone Carbonyl Group
The ketone's carbonyl group (C=O) is a key center of reactivity. The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon electrophilic (electron-deficient) and the oxygen nucleophilic (electron-rich). This inherent polarity makes the carbonyl carbon susceptible to attack by nucleophiles. The reactivity of this group is further enhanced by the electron-withdrawing inductive effects of the two fluorine atoms on the phenyl ring, which help to delocalize electron density away from the carbonyl carbon, increasing its partial positive charge and making it a more potent electrophile compared to non-fluorinated acetophenones. libretexts.orgyoutube.com
Nucleophilic addition is the most characteristic reaction of aldehydes and ketones. libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.orgyoutube.com
The reaction can be catalyzed by either acid or base.
Base-catalyzed addition: A strong nucleophile directly attacks the carbonyl carbon. libretexts.org
Acid-catalyzed addition: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and enabling attack by weaker nucleophiles. youtube.comlibretexts.org
For 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone, this reaction would convert the ethanone (B97240) moiety into a substituted ethanol (B145695) derivative. A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Product Type | General Product Structure |
|---|---|---|
| Hydride ion (:H⁻) from NaBH₄ or LiAlH₄ | Secondary Alcohol | 1-(2,4-Difluoro-5-hydroxyphenyl)ethanol |
| Cyanide ion (:CN⁻) from HCN/KCN | Cyanohydrin | 2-(2,4-Difluoro-5-hydroxyphenyl)-2-hydroxypropanenitrile |
| Organometallic Reagents (e.g., R-MgBr) | Tertiary Alcohol | 2-(2,4-Difluoro-5-hydroxyphenyl)propan-2-ol (for R=CH₃) |
| Water (H₂O) | Hydrate (Gem-diol) | 1-(2,4-Difluoro-5-hydroxyphenyl)ethane-1,1-diol |
The ketone functional group can undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netekb.eg This reaction is a cornerstone of synthetic chemistry and is crucial in the formation of various biologically relevant molecules. researchgate.netnih.gov The reaction mechanism proceeds through a two-stage process:
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a zwitterionic intermediate. An intramolecular proton transfer then yields a neutral carbinolamine. nih.gov
Dehydration: The carbinolamine is typically unstable and undergoes elimination of a water molecule, often under acid catalysis, to form the final imine product with a carbon-nitrogen double bond (C=N). nih.govnih.gov
The formation of Schiff bases is a reversible reaction. nih.govnih.gov The reaction of this compound with a generic primary amine (R-NH₂) would yield an N-substituted imine derivative.
Table 2: Schiff Base Formation with Various Primary Amines
| Primary Amine | Name of Amine | Resulting Schiff Base Structure |
|---|---|---|
| CH₃NH₂ | Methylamine | N-(1-(2,4-Difluoro-5-hydroxyphenyl)ethylidene)methanamine |
| C₆H₅NH₂ | Aniline (B41778) | N-(1-(2,4-Difluoro-5-hydroxyphenyl)ethylidene)aniline |
| NH₂OH | Hydroxylamine | This compound oxime |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is another significant site of reactivity, capable of participating in reactions as an acid or a nucleophile.
The lone pairs on the hydroxyl oxygen allow it to act as a nucleophile, although it is a weaker one. More commonly, reactions occur after its deprotonation.
Esterification: The phenolic hydroxyl group can be converted into an ester through reaction with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine. This reaction results in the formation of a phenyl ester. For example, reaction with acetyl chloride would yield 4-acetyl-2,5-difluorophenyl acetate (B1210297).
Etherification: The formation of an ether linkage, a classic example being the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide via an Sₙ2 reaction to form an ether. For instance, reacting this compound with sodium hydride followed by methyl iodide would produce 1-(2,4-Difluoro-5-methoxyphenyl)ethanone. The utility of phenolic compounds as synthons for esterification and etherification reactions is well-established. nih.gov
Phenols are weakly acidic due to the resonance stabilization of the corresponding phenoxide conjugate base. The acidity of the hydroxyl group in this compound is significantly influenced by the substituents on the aromatic ring. The two fluorine atoms and the acetyl group are all electron-withdrawing groups.
Inductive Effect: The highly electronegative fluorine atoms exert a strong negative inductive effect (-I), pulling electron density from the ring and stabilizing the negative charge of the phenoxide anion.
Resonance Effect: The acetyl group also withdraws electron density through resonance (-M effect), further stabilizing the phenoxide.
These combined effects make the hydroxyl group in this compound considerably more acidic than that of phenol (B47542) itself. The resulting phenoxide anion is a potent nucleophile, readily participating in the etherification reactions described above. The pKa of a related compound, 4-hydroxyacetophenone, is approximately 7.9, which is already more acidic than phenol (pKa ≈ 10) due to the acetyl group. nih.gov The additional fluorine atoms in the target molecule would be expected to lower the pKa even further.
Reactivity of Aromatic Fluorine Atoms
Aryl halides are typically unreactive toward nucleophilic substitution. However, the fluorine atoms in this compound can be susceptible to nucleophilic aromatic substitution (SₙAr) under certain conditions. The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine).
In this molecule:
The fluorine at the C-4 position is para to the activating hydroxyl group and ortho to the deactivating acetyl group.
The fluorine at the C-2 position is ortho to both the hydroxyl and acetyl groups.
The presence of the acetyl group, a strong electron-withdrawing substituent, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction, thereby activating the ring for nucleophilic attack. Studies on related difluorinated aromatic compounds have shown that fluorine atoms are readily displaced by nucleophiles in preference to other groups. researchgate.net Therefore, it is plausible that under forcing conditions (e.g., strong nucleophiles, high temperatures), one or both fluorine atoms could be displaced.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product (Monosubstitution at C4) |
|---|---|---|
| Amide | Ammonia (NH₃) | 1-(4-Amino-2-fluoro-5-hydroxyphenyl)ethanone |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-(2-Fluoro-5-hydroxy-4-methoxyphenyl)ethanone |
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of two electron-withdrawing fluorine atoms and an acetyl group. In theory, a variety of nucleophiles, such as amines, alkoxides, and thiols, could displace one of the fluorine atoms. The regioselectivity of such a reaction would be influenced by the combined electronic effects of the substituents. The acetyl group, being a meta-director in electrophilic substitution, strongly activates the ortho and para positions to nucleophilic attack. The hydroxyl group, an ortho-, para-director for electrophilic reactions, would have a deactivating effect for nucleophilic substitution at these positions.
However, a thorough search of scientific databases yields no specific studies on the SNAr reactions of this compound with any class of nucleophiles. Consequently, no experimental data on reaction conditions, yields, or regioselectivity can be presented.
Impact of Fluorine Substitution on Ring Reactivity
The two fluorine atoms on the aromatic ring are expected to significantly enhance its reactivity towards nucleophiles in SNAr reactions. Fluorine is a highly effective activating group for SNAr due to its strong inductive electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. In difluorinated systems, this effect is amplified. Generally, in SNAr reactions, fluorine is a better leaving group than other halogens.
Despite these well-established principles, no comparative studies have been found that quantify the impact of the 2,4-difluoro substitution pattern on the reactivity of the 5-hydroxyphenyl ethanone core in SNAr reactions.
Electrophilic Aromatic Substitution (EAS) on the Difluorohydroxyphenyl Ring
There is, however, a notable absence of published research detailing any specific electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, or Friedel-Crafts reactions, performed on this compound. This lack of data prevents a discussion of specific reaction outcomes and the creation of any illustrative data tables.
Photochemical Transformations and Rearrangement Mechanisms
Photo-Wolff Rearrangements and Ketene (B1206846) Intermediates
The Photo-Wolff rearrangement is a characteristic reaction of α-diazoketones, which upon photolysis, extrude nitrogen to form a ketene intermediate that can be trapped by nucleophiles. organic-chemistry.orgwikipedia.org For this compound to undergo this rearrangement, it would first need to be converted to the corresponding α-diazoketone, α-diazo-1-(2,4-difluoro-5-hydroxyphenyl)ethanone. Studies on α-diazo-p-hydroxyacetophenone have shown that it undergoes a photo-Wolff rearrangement to form a ketene intermediate. ku.eduglobethesis.com
However, there are no reports in the literature on the synthesis of α-diazo-1-(2,4-difluoro-5-hydroxyphenyl)ethanone or its subsequent photochemical behavior. Therefore, any discussion of a Photo-Wolff rearrangement for this specific compound remains speculative.
Photo-Favorskii Rearrangement Analogues
The Photo-Favorskii rearrangement is a photochemical reaction of α-halo ketones that leads to rearranged carboxylic acid derivatives, often proceeding through a cyclopropanone (B1606653) intermediate. wikipedia.orgnrochemistry.comadichemistry.com For this compound to undergo a reaction analogous to the Photo-Favorskii rearrangement, it would first need to be halogenated at the α-position of the acetyl group to form an α-halo-1-(2,4-difluoro-5-hydroxyphenyl)ethanone. Research on p-hydroxyphenacyl derivatives has detailed the mechanism of the photo-Favorskii rearrangement. nih.govnih.gov
As with the Photo-Wolff rearrangement, there is no available literature describing the α-halogenation of this compound or any subsequent photochemical studies. Thus, the potential for a Photo-Favorskii rearrangement cannot be substantiated with any research findings.
Chelation and Complexation Behavior with Metal Ions
The presence of a hydroxyl group ortho to a carbonyl group in this compound provides a potential bidentate chelation site for metal ions. 2'-Hydroxyacetophenone and its derivatives are known to form stable complexes with a variety of metal ions. orientjchem.orgresearchgate.net The electronic properties of the aromatic ring, influenced by the fluorine atoms, could modulate the acidity of the phenolic proton and the electron density on the carbonyl oxygen, thereby affecting the stability and spectroscopic properties of the resulting metal complexes.
Despite this potential, a comprehensive search of chemical databases and literature reveals no studies on the chelation or complexation behavior of this compound with any metal ions. Therefore, no data on coordination complexes, stability constants, or spectroscopic data can be provided.
Influence of Electronic Effects and Steric Hindrance on Reaction Pathways
The reactivity of this compound is not governed by a single functional group but rather by the collective electronic and steric contributions of all its substituents. The fluorine atoms, hydroxyl group, and acetyl group exert competing electronic effects on the aromatic ring, while the acetyl group and its adjacent substituents introduce steric constraints that influence regioselectivity.
Electronic Effects:
The electronic character of the molecule is highly polarized. The two fluorine atoms exert strong, electron-withdrawing inductive effects (-I) due to their high electronegativity. This is coupled with a weaker, electron-donating mesomeric effect (+M). The acetyl group is also strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects, significantly deactivating the aromatic ring towards electrophilic attack.
In direct contrast, the hydroxyl group is a powerful activating substituent. It exerts a strong electron-donating mesomeric effect (+M) that greatly outweighs its inductive withdrawal (-I), enriching the electron density of the aromatic ring, particularly at the ortho and para positions. This activating influence, however, is tempered by the three strongly deactivating substituents.
This electronic tug-of-war leads to specific reaction behaviors:
Reactivity of the Hydroxyl Group: The hydroxyl group is acidic and readily deprotonated by a base to form a phenoxide ion. This greatly enhances its nucleophilicity, making O-alkylation a primary and efficient reaction pathway. The electron-withdrawing groups on the ring increase the acidity of the phenol compared to unsubstituted phenol, facilitating the formation of the phenoxide anion. This is demonstrated in its reaction with various alkyl halides, such as 4-fluorobenzyl chloride, in the presence of a weak base like potassium carbonate to yield the corresponding ether.
Reactivity of the Acetyl Group: The carbonyl of the acetyl group strongly withdraws electron density, which significantly increases the acidity of the α-protons of the methyl group. This facilitates enolate formation and allows the acetyl group to participate in condensation reactions. A key example is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), where the acidic methyl protons react to form a vinylogous amide (enaminone), a versatile synthetic intermediate.
Aromatic Ring Reactivity: The combined electron-withdrawing power of the two fluorine atoms and the acetyl group renders the aromatic ring electron-deficient. This generally deactivates the ring towards electrophilic aromatic substitution (EAS). While the hydroxyl group is a strong ortho, para-director, the positions available for substitution are either sterically hindered or electronically deactivated. Conversely, the electron-deficient nature of the ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr), where one of the fluorine atoms could act as a leaving group, although this pathway is less commonly reported for this specific substrate compared to reactions at the functional groups.
Steric Hindrance:
Steric hindrance plays a critical role in dictating the regioselectivity of reactions involving this compound.
Influence on Ring Substitution: The positions on the aromatic ring are sterically encumbered. The C6 position is flanked by the hydroxyl group and the bulky acetyl group. The C3 position is situated between two fluorine atoms. This crowding makes the approach of reagents for either electrophilic or nucleophilic substitution on the ring challenging.
Accessibility of Functional Groups: In contrast to the hindered ring, the functional groups themselves are relatively accessible. The hydroxyl group at C5 is not significantly hindered, allowing reagents like alkyl halides to approach and react readily, as seen in various etherification reactions. Similarly, the methyl group of the acetyl moiety is sterically unhindered, permitting reactions such as the condensation with DMF-DMA.
The following tables summarize key research findings on the reactivity of this compound, highlighting the influence of these electronic and steric factors.
Interactive Data Table: O-Alkylation Reactions
This table details a representative Williamson ether synthesis, a reaction pathway dominated by the electronic activation of the hydroxyl group.
| Reactant | Reagent | Base | Solvent | Temperature | Product | Yield (%) | Ref. |
| This compound | 4-Fluorobenzyl chloride | K₂CO₃ | DMF | Not Specified | 1-(2,4-Difluoro-5-(4-fluorobenzyloxy)phenyl)ethanone | 85% |
Interactive Data Table: Acetyl Group Condensation Reactions
This table showcases a reaction pathway dictated by the electronic effects on the acetyl group, specifically the enhanced acidity of the α-protons.
| Reactant | Reagent | Solvent | Temperature | Product | Yield (%) | Ref. |
| This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | DMF-DMA (reagent and solvent) | 120 °C | (E)-3-(Dimethylamino)-1-(2,4-difluoro-5-hydroxyphenyl)prop-2-en-1-one | Not Reported |
Derivatization Strategies and Synthetic Utility
Synthesis of Ethers and Esters via Modification of the Hydroxyl Group
The phenolic hydroxyl group of 1-(2,4-difluoro-5-hydroxyphenyl)ethanone is a prime site for modification, readily undergoing reactions to form ethers and esters. Etherification is commonly achieved through the Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. masterorganicchemistry.comnih.gov This nucleophilic phenoxide then reacts with an alkyl halide to produce the corresponding ether. masterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl and substituted alkyl chains. For instance, reactions with different dihaloalkanes can introduce terminally functionalized alkoxy chains, which are themselves valuable for further synthetic elaboration. nih.gov
Similarly, esterification can be accomplished by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides under basic conditions. These reactions are typically efficient and provide a straightforward route to aryl esters, which can alter the electronic and steric properties of the parent molecule or serve as protecting groups during multi-step syntheses.
Interactive Table: Examples of Ether Synthesis from Hydroxyacetophenones
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2,4-Dihydroxyacetophenone | 3,5-Difluorobenzyl bromide | Potassium Carbonate | Acetone | 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone | nih.gov |
| 2,4-Dihydroxyacetophenone | 1-Bromo-4-chlorobutane | Potassium Carbonate | Acetone | 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone | nih.gov |
This table illustrates the Williamson ether synthesis, a common method for producing ethers from hydroxyacetophenones. The regioselectivity of these reactions on dihydroxyacetophenones often favors alkylation at the 4-position due to the higher acidity of the para-hydroxyl group compared to the ortho-hydroxyl group, which is involved in intramolecular hydrogen bonding with the acetyl group. nih.govresearchgate.net
Functionalization of the Acetyl Methyl Group (e.g., halogenation, oxidation)
The methyl group of the acetyl moiety is another key site for functionalization. It is susceptible to α-halogenation under both acidic and basic conditions. pressbooks.publibretexts.org In an acidic medium, the reaction proceeds through an enol intermediate, typically resulting in the substitution of a single α-hydrogen with a halogen (Cl, Br, or I). pressbooks.publibretexts.org This monohalogenated product is a valuable precursor for further reactions.
Conversely, base-promoted halogenation occurs via an enolate intermediate. pressbooks.pub The introduction of the first electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. pressbooks.pubyoutube.com When this compound is treated with excess halogen and base, a trihalogenated methyl group is formed. This intermediate can then undergo the haloform reaction, leading to the formation of a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). pressbooks.pubyoutube.com This transformation provides a synthetic route to convert the acetyl group into a carboxylic acid group.
Construction of Heterocyclic Systems Incorporating the Difluorohydroxyphenyl-ethanone Scaffold
The combination of the ketone and the ortho-hydroxyl group on the aromatic ring makes this compound an excellent precursor for the synthesis of various heterocyclic systems, particularly oxygen-containing heterocycles like chromones. ijrpc.com
One common approach involves the condensation of the acetophenone (B1666503) with a source of one additional carbon atom to form the pyranone ring of the chromone (B188151). For example, reaction with a Vilsmeier-Haack type complex, formed from reagents like 2,4,6-trichloro-1,3,5-triazine and dimethylformamide (DMF), can lead to the formation of the chromone ring system in good yields. researchgate.net Another strategy involves condensation with aldehydes to form chalcone (B49325) intermediates, which can then undergo oxidative cyclization to yield flavones, a subclass of chromones. organic-chemistry.orgsemanticscholar.org These heterocyclic frameworks are prevalent in many biologically active molecules.
Creation of Polyfluorinated Analogs and Their Synthetic Pathways
Given the significant impact of fluorine substitution on the physicochemical and biological properties of molecules, the synthesis of analogs with additional fluorine atoms is an area of active research. Starting with this compound, further fluorination can be challenging and requires specialized reagents. Electrophilic fluorinating agents could potentially be used to introduce additional fluorine atoms onto the aromatic ring, although regioselectivity would be a critical consideration.
A more common approach is to synthesize polyfluorinated analogs from different starting materials. For instance, analogs like 1-(2,4,5-trifluorophenyl)ethanone can be synthesized and their properties studied to understand the conformational effects of multiple fluorine substituents. acs.org Such studies provide valuable insights into how fluorine atoms influence molecular conformation, for instance, by favoring an s-trans conformation where the carbonyl group and the ortho-fluorine are anti-periplanar due to electrostatic repulsion. acs.org
Design and Synthesis of Conformationally Constrained Derivatives
Introducing conformational rigidity into a molecule can have profound effects on its biological activity by locking it into a specific bioactive conformation. For this compound, this can be achieved through intramolecular cyclization reactions.
One strategy involves the functionalization of both the hydroxyl group and the acetyl methyl group with reactive moieties that can then be cyclized. For example, the hydroxyl group could be alkylated with a chain containing a leaving group, and the methyl group could be converted into a nucleophile (e.g., via enolate formation). An intramolecular nucleophilic substitution would then create a new ring fused to the existing scaffold. The size and nature of the linking chain would determine the geometry and strain of the resulting polycyclic system, effectively constraining the molecule's conformation.
Application as a Key Building Block for More Complex Chemical Structures
Perhaps the most significant utility of this compound is its role as a key intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. mdpi.comrsc.org It is a well-established precursor in the synthesis of certain quinolone and fluoroquinolone antibiotics. nih.govwikipedia.org
In these syntheses, the acetophenone core is typically elaborated through a series of reactions to construct the bicyclic quinolone core. nih.govresearchgate.net For example, the acetyl group can be condensed with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone. This intermediate can then be cyclized with an appropriate aniline (B41778) derivative. The fluorine atoms from the starting material are ultimately incorporated into the final antibiotic structure, where they are often crucial for antibacterial potency and pharmacokinetic properties. wikipedia.org
Interactive Table: Synthetic Applications of this compound
| Reaction Type | Key Reagents | Intermediate/Product Class | Significance |
|---|---|---|---|
| Condensation/Cyclization | Aniline derivatives, DMF-DMA | Quinolones | Core scaffold for fluoroquinolone antibiotics nih.govnih.gov |
| Condensation/Cyclization | DMF, POCl3 or TCT/DMF | Chromones | Access to privileged structures in medicinal chemistry ijrpc.comresearchgate.net |
| α-Halogenation | Br2, Acetic Acid | α-Bromo ketone | Precursor for α,β-unsaturated ketones libretexts.org |
| Etherification | Alkyl halides, K2CO3 | Aryl ethers | Modification of phenolic group, introduction of new functional groups nih.gov |
This table summarizes the key transformations and applications of this compound, highlighting its importance as a versatile building block in organic synthesis.
Advanced Applications in Chemical Research and Beyond
Utilization as a Core Moiety in Methodological Organic Synthesis
The structural framework of 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone serves as a versatile starting point for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds. The presence of the ketone and hydroxyl groups allows for a variety of chemical transformations, enabling its use as a foundational scaffold in the construction of bioactive molecules and functional materials.
Research on analogous fluorinated hydroxyphenyl ethanones has demonstrated their utility as key intermediates. For instance, compounds with similar substitution patterns are employed in the synthesis of flavonoids, such as flavones and chromones, which are classes of compounds with significant biological activities. The general synthetic strategy often involves the reaction of the ethanone (B97240) derivative with an appropriate aldehyde to form a chalcone (B49325), which then undergoes cyclization to yield the flavonoid core.
Furthermore, the ketone functionality is amenable to condensation reactions with hydrazines and other nitrogen-containing nucleophiles to form Schiff bases and hydrazones. These derivatives are not only important in their own right but also serve as intermediates for the synthesis of various heterocyclic systems like pyrazoles, pyrimidines, and benzodiazepines. The difluoro substitution pattern on the phenyl ring can enhance the biological activity and metabolic stability of the resulting heterocyclic compounds.
Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound
| Heterocyclic Class | Synthetic Precursor | Potential Application Areas |
| Flavones | Chalcones | Medicinal Chemistry, Material Science |
| Pyrazoles | Hydrazones | Pharmaceuticals, Agrochemicals |
| Schiff Bases | Aldehydes/Amines | Catalysis, Bioinorganic Chemistry |
The strategic placement of the fluorine atoms and the hydroxyl group influences the reactivity of the aromatic ring, allowing for selective electrophilic and nucleophilic aromatic substitution reactions to further functionalize the core structure. This adaptability makes this compound a valuable tool for medicinal chemists and synthetic organic chemists in the development of new synthetic methodologies and the construction of novel molecular architectures.
Development of Novel Reagents and Catalysts Featuring the this compound Structure
While direct applications of this compound in the development of novel reagents and catalysts are still an emerging area of research, the inherent properties of its structure suggest significant potential. The ability of the phenolic hydroxyl group and the ketone's carbonyl oxygen to act as ligands for metal ions opens up possibilities for the design of novel metal complexes with catalytic activities.
Schiff base ligands derived from hydroxyphenyl ethanones have been shown to form stable complexes with a variety of transition metals. These metal complexes have demonstrated catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov The electronic properties of the ligand, which can be fine-tuned by the fluorine substituents in the case of this compound, can significantly influence the catalytic efficiency and selectivity of the resulting metal complex. nih.gov
The development of chiral catalysts based on this scaffold is another promising avenue. Asymmetric synthesis is a cornerstone of modern drug discovery, and the development of new, efficient, and selective catalysts is of paramount importance. By introducing chirality into the molecule, for example, through the synthesis of chiral Schiff bases or by coordination to a chiral metal center, it may be possible to develop catalysts for enantioselective reactions.
Integration into Advanced Materials Science (e.g., as fluorophores, components in functional polymers)
The incorporation of fluorine atoms into organic molecules can have a profound impact on their photophysical properties, often leading to enhanced fluorescence quantum yields and improved photostability. While specific studies on the fluorescent properties of this compound are limited, the general class of fluorinated aromatic ketones holds promise for the development of novel fluorophores. These materials could find applications in various fields, including bioimaging, sensing, and optoelectronics.
Furthermore, the reactive functional groups of this compound make it a suitable candidate for incorporation as a monomer into functional polymers. nih.gov The hydroxyl group can be derivatized to introduce polymerizable functionalities, such as acrylate (B77674) or styrenic moieties. researchgate.net The resulting polymers would possess the unique properties imparted by the difluorinated phenyl ring, such as increased thermal stability, chemical resistance, and specific optical properties.
The development of such functional polymers could lead to advanced materials with applications in areas such as high-performance coatings, membranes for separation processes, and materials for optical and electronic devices. The ability to tailor the properties of the polymer by modifying the structure of the monomer makes this a particularly attractive area for future research.
Role as a Precursor in the Synthesis of Optoelectronic or Specialty Chemicals
The unique electronic properties conferred by the difluoro-substituted phenyl ring, combined with the reactive ketone and hydroxyl functionalities, make this compound a promising precursor for the synthesis of optoelectronic and specialty chemicals. Fluorinated organic materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their enhanced stability and tunable electronic properties.
By utilizing this compound as a building block, it is possible to construct larger conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters that determine the performance of optoelectronic devices. The electron-withdrawing nature of the fluorine atoms can be used to modulate the electronic characteristics of the final molecule.
In addition to optoelectronics, this compound can serve as a precursor for other specialty chemicals, including agrochemicals and pharmaceuticals. The introduction of fluorine atoms into bioactive molecules is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. nih.govnih.gov Therefore, derivatives of this compound could be valuable intermediates in the synthesis of new crop protection agents and therapeutic drugs. biosynce.com
Explorations in Supramolecular Chemistry through Directed Self-Assembly
The presence of both hydrogen bond donors (the phenolic hydroxyl group) and acceptors (the carbonyl oxygen and fluorine atoms), as well as the potential for halogen bonding, makes this compound an intriguing molecule for studies in supramolecular chemistry and crystal engineering. These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.govmdpi.com
Crystal structure analyses of similar halogenated hydroxyphenyl compounds have revealed the formation of intricate supramolecular networks through a combination of hydrogen and halogen bonds. nih.gov For instance, molecules can form dimers through hydrogen bonding between the hydroxyl and carbonyl groups. These dimers can then further assemble into larger structures through weaker interactions, such as C-H···O and C-H···F hydrogen bonds, as well as halogen-halogen interactions. nih.gov
The ability to control the self-assembly process by modifying the substitution pattern on the aromatic ring opens up possibilities for the rational design of crystalline materials with desired properties, such as specific packing arrangements, porosity, and host-guest capabilities. This area of research is crucial for the development of new functional materials, including sensors, catalysts, and materials for gas storage and separation. The study of the supramolecular chemistry of this compound and its derivatives could therefore lead to the discovery of novel materials with unique and valuable properties. researchgate.netresearchgate.net
Future Research Trajectories and Methodological Innovations
Development of Sustainable and Green Synthetic Protocols
The traditional synthesis of hydroxyaryl ketones often involves methods like the Fries rearrangement, which typically employs stoichiometric amounts of Lewis acids and hazardous solvents. Future research will prioritize the development of more environmentally benign synthetic routes.
Green chemistry approaches aim to reduce waste, minimize energy consumption, and use less toxic reagents and solvents. ijfmr.com For the synthesis of 1-(2,4-Difluoro-5-hydroxyphenyl)ethanone, this involves moving away from conventional methods toward catalytic and solvent-free conditions. One promising avenue is the use of solid acid catalysts, such as sulfated zirconia, which can facilitate the Fries rearrangement in a genuinely catalytic and solvent-free manner. rsc.org Another innovative approach is the photo-Fries rearrangement, which uses light to induce the reaction. rsc.org Conducting this photoreaction in aqueous solutions with surfactants can create micro-heterogeneous environments that enhance selectivity, often favoring the formation of a single desired product. rsc.orgacs.org Microwave-assisted synthesis also presents a greener alternative, capable of significantly accelerating reaction rates and improving yields. ijfmr.com
| Synthetic Protocol | Conventional Approach | Proposed Green Alternative | Key Advantages of Green Alternative |
|---|---|---|---|
| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Heterogeneous Solid Acids (e.g., Sulfated Zirconia) | Catalyst is reusable, reduces waste. rsc.org |
| Solvent | Chlorinated or other hazardous organic solvents | Solvent-free conditions or water with surfactants | Eliminates toxic solvent waste, improves safety. ijfmr.comacs.org |
| Energy Source | Conventional heating | Microwave irradiation or photochemical energy (light) | Reduces reaction times, increases energy efficiency. ijfmr.comrsc.org |
Discovery of Unprecedented Reactivity and Selectivity Profiles
The unique electronic properties imparted by two fluorine atoms on the aromatic ring of this compound suggest that it may exhibit novel reactivity and selectivity. Fluorine's high electronegativity can significantly influence the acidity of the hydroxyl proton and the reactivity of the aromatic ring toward electrophilic or nucleophilic substitution.
Future research will focus on exploring this unique reactivity. For instance, the fluorine atoms may enable unprecedented C-F bond activation and functionalization, transforming a typically inert bond into a reactive handle for further molecular elaboration. acs.org The interplay between the directing effects of the hydroxyl and acetyl groups and the electronic influence of the fluorine atoms could lead to highly regioselective C-H functionalization, allowing for the precise installation of other functional groups on the aromatic ring. rsc.org Furthermore, studies into the conformational preferences of the molecule, influenced by potential through-space interactions between the fluorine atoms and the acetyl group, could reveal conformations that lead to unique stereoselective reactions. nih.gov Research into the reactivity of polyfluorinated ketones with various nucleophiles could also lead to novel cyclization and rearrangement reactions, forming complex heterocyclic structures. nih.gov
Integration of Machine Learning and AI in Reaction Prediction and Optimization
| AI/ML Application Area | Description | Potential Impact on this compound Chemistry |
|---|---|---|
| Forward-Reaction Prediction | Predicts the major product(s) from a given set of reactants and conditions. acs.org | Avoids failed experiments; identifies potential side products. |
| Condition Optimization | Identifies the optimal temperature, solvent, catalyst, and concentrations for a desired transformation. preprints.org | Maximizes reaction yield and purity; reduces development time. atomfair.com |
| Retrosynthetic Analysis | Proposes novel and efficient synthetic routes to a target molecule. researchgate.net | Discovers more cost-effective or sustainable pathways to the target compound and its derivatives. |
High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) allows for the rapid and parallel testing of a large number of reaction variables, accelerating the discovery of new chemical reactions and the optimization of existing ones. unchainedlabs.com This methodology will be crucial for unlocking the full synthetic potential of this compound.
Future research can utilize HTS to screen vast libraries of catalysts, ligands, and additives for challenging transformations. youtube.com For example, discovering optimal conditions for the cross-coupling of derivatives of this compound with sterically hindered partners can be systematically explored using HTS. unchainedlabs.com This approach enables a broader exploration of the reaction space than traditional one-at-a-time experimentation. unchainedlabs.com HTS is particularly valuable in the discovery phase, where a desired transformation is not yet known. By systematically screening for C-H activation or C-F functionalization, novel and valuable reactions specific to this fluorinated scaffold can be identified. researchgate.net Analytical techniques such as high-throughput desorption electrospray ionization mass spectrometry (HT DESI-MS) allow for the rapid analysis of the outcomes of these screening experiments, making the entire process highly efficient. researchgate.net
Advanced Spectroscopic Techniques for In-Situ Mechanistic Probing
A deep understanding of reaction mechanisms is essential for controlling and optimizing chemical transformations. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in-situ or operando spectroscopy) provide invaluable mechanistic insights. wikipedia.orgmdpi.com
Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying the reactions of this compound. The high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion make it an ideal probe for monitoring the progress of reactions, identifying intermediates, and elucidating reaction kinetics. numberanalytics.comnih.gov In-situ ¹⁹F NMR can track the consumption of the starting material and the formation of products and intermediates in real-time, directly within the reaction vessel. ed.ac.uk This approach is especially useful for organofluorine compounds. numberanalytics.com Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, can establish direct structure-reactivity relationships. wikipedia.orgescholarship.org Techniques like operando Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can be used to monitor reactions under realistic process conditions, providing a detailed picture of the catalyst and reacting species as the transformation occurs. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
